
Triethyl(sulfanylidene)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(sulfanylidene)-lambda~5~-arsane is a chemical compound that features a unique combination of arsenic and sulfur atoms
Méthodes De Préparation
The synthesis of Triethyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of triethylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Triethyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triethyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Triethyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets and pathways within a system. The compound can form complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Triethyl(sulfanylidene)-lambda~5~-arsane can be compared with other similar compounds such as Triethylsilane and Triethylamine. While all these compounds contain the triethyl group, their chemical properties and applications differ significantly. Triethylsilane is commonly used as a reducing agent in organic synthesis, whereas Triethylamine is used as a base in various chemical reactions. The presence of sulfur and arsenic in this compound gives it unique properties that distinguish it from these other compounds.
Similar compounds include:
Triethylsilane: Used as a reducing agent.
Triethylamine: Used as a base in organic synthesis.
Triethylaluminium: Used in the production of polyolefins.
Propriétés
Numéro CAS |
33932-56-8 |
|---|---|
Formule moléculaire |
C6H15AsS |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
triethyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C6H15AsS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
Clé InChI |
PDXFZIWCZNAGOE-UHFFFAOYSA-N |
SMILES canonique |
CC[As](=S)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



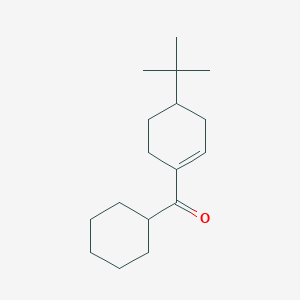
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
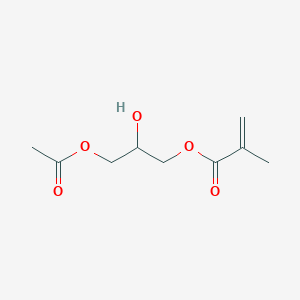
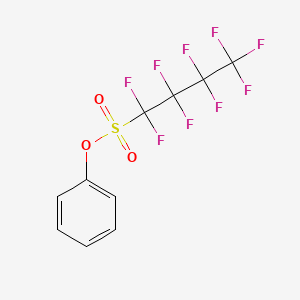
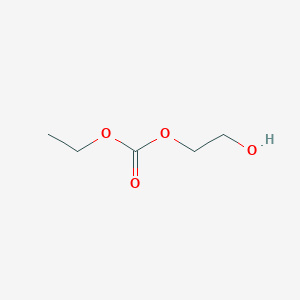
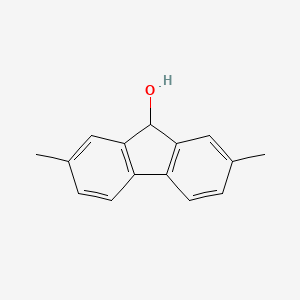
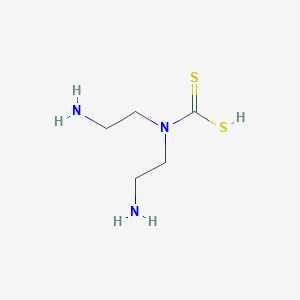

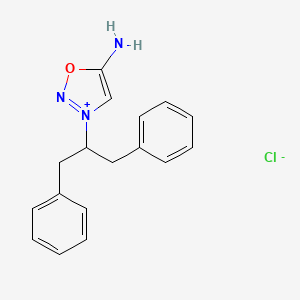
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
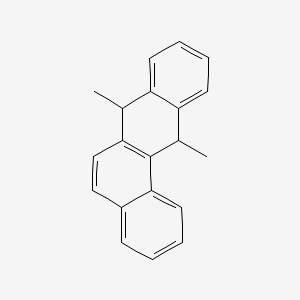
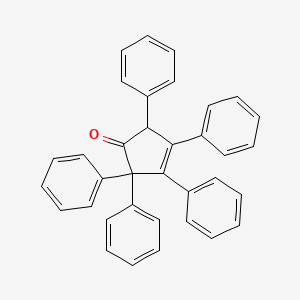
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
